Cas no 52606-06-1 (2,6-dimethoxy-4-Pyridinemethanol)

2,6-dimethoxy-4-Pyridinemethanol Chemical and Physical Properties
Names and Identifiers
-
- 2,6-dimethoxy-4-Pyridinemethanol
- (2,6-Dimethoxypyridin-4-yl)methanol
- CS-0195727
- MFCD18803411
- 52606-06-1
- (2,6-Dimethoxy-4-pyridinyl)methanol #
- DB-346546
- E91691
- AB93150
- (2,6-Dimethoxy-4-pyridyl)methanol
- AMY30394
- 2,6-Dimethoxy-4-pyrimidinemethanol
- SCHEMBL2547333
- CCA60606
-
- MDL: MFCD18803411
- Inchi: InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-4,10H,5H2,1-2H3
- InChI Key: RCHWUYBCJONUSA-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=N1)OC)CO
Computed Properties
- Exact Mass: 169.07393
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 51.6Ų
Experimental Properties
- PSA: 51.58
2,6-dimethoxy-4-Pyridinemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB516189-500 mg |
2,6-Dimethoxy-4-pyridinemethanol; . |
52606-06-1 | 500MG |
€362.30 | 2022-07-29 | ||
Advanced ChemBlocks | O29107-1G |
2,6-Dimethoxy-4-pyridinemethanol |
52606-06-1 | 95% | 1G |
$305 | 2023-09-15 | |
Matrix Scientific | 153518-5g |
(2,6-Dimethoxypyridin-4-yl)methanol, 95% |
52606-06-1 | 95% | 5g |
$2960.00 | 2023-09-07 | |
Matrix Scientific | 153518-10g |
(2,6-Dimethoxypyridin-4-yl)methanol, 95% |
52606-06-1 | 95% | 10g |
$4810.00 | 2023-09-07 | |
abcr | AB516189-1 g |
2,6-Dimethoxy-4-pyridinemethanol; . |
52606-06-1 | 1g |
€486.60 | 2022-07-29 | ||
A2B Chem LLC | AB53467-1g |
(2,6-Dimethoxy-4-pyridyl)methanol |
52606-06-1 | 97% | 1g |
$344.00 | 2024-04-19 | |
Aaron | AR003B9J-500mg |
(2,6-Dimethoxy-4-pyridyl)methanol |
52606-06-1 | 95% | 500mg |
$315.00 | 2025-02-12 | |
Alichem | A029188442-25g |
(2,6-Dimethoxypyridin-4-yl)methanol |
52606-06-1 | 97% | 25g |
$3551.00 | 2023-09-01 | |
abcr | AB516189-500mg |
2,6-Dimethoxy-4-pyridinemethanol; . |
52606-06-1 | 500mg |
€385.50 | 2023-09-02 | ||
Aaron | AR003B9J-1g |
(2,6-Dimethoxy-4-pyridyl)methanol |
52606-06-1 | 95% | 1g |
$419.00 | 2025-02-12 |
2,6-dimethoxy-4-Pyridinemethanol Related Literature
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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5. Caper tea
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on 2,6-dimethoxy-4-Pyridinemethanol
Professional Introduction to 2,6-dimethoxy-4-Pyridinemethanol (CAS No. 52606-06-1)
2,6-dimethoxy-4-Pyridinemethanol, identified by its Chemical Abstracts Service (CAS) number 52606-06-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol, featuring a pyridine core with methanol substituents at the 2- and 6-positions, has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The compound’s unique electronic and steric properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents targeting neurological and metabolic pathways.
The structural motif of 2,6-dimethoxy-4-Pyridinemethanol positions it as a key precursor in the construction of pharmacophores that exhibit inhibitory activity against various enzymes and receptors. Recent advancements in computational chemistry have highlighted its role as a scaffold for designing molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating derivatives with potential applications in treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. The methoxy groups at the 2- and 6-positions not only influence the compound’s solubility and metabolic stability but also provide handles for further functionalization, enabling chemists to tailor its biological profile to specific therapeutic needs.
In the context of modern drug development, 2,6-dimethoxy-4-Pyridinemethanol has been explored as a building block for kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways. The pyridine ring’s ability to interact with metal ions and form coordination complexes has been leveraged to design molecules with improved pharmacokinetic properties. Additionally, its methanol moiety serves as a site for hydrogen bonding interactions, which are critical for achieving high receptor occupancy in biological systems. These characteristics have made it a subject of interest for medicinal chemists seeking to develop next-generation therapeutics.
The synthesis of 2,6-dimethoxy-4-Pyridinemethanol typically involves multi-step organic transformations starting from readily available pyridine derivatives. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy groups with high regioselectivity. Such methodologies align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing, ensuring that the production of 2,6-dimethoxy-4-Pyridinemethanol is environmentally responsible.
Recent preclinical studies have underscored the potential of derivatives of 2,6-dimethoxy-4-Pyridinemethanol in modulating inflammatory responses and immune function. The compound’s ability to modulate cytokine release has been investigated in models of autoimmune diseases, suggesting its therapeutic relevance beyond oncology applications. Furthermore, its interaction with cytochrome P450 enzymes has been studied to assess its metabolic fate and potential for drug-drug interactions. These insights are crucial for optimizing dosing regimens and ensuring patient safety in clinical trials.
The growing interest in 2,6-dimethoxy-4-Pyridinemethanol has also spurred research into its role in central nervous system (CNS) drug discovery. The pyridine scaffold is known to penetrate the blood-brain barrier effectively, making it an attractive platform for developing neuroactive compounds. Functionalization strategies have been employed to enhance its affinity for neurotransmitter receptors such as serotonin and dopamine receptors. Such modifications hold promise for treating conditions like depression, anxiety disorders, and cognitive impairments.
In conclusion,2,6-dimethoxy-4-Pyridinemethanol (CAS No. 52606-06-1) represents a compelling candidate for further exploration in pharmaceutical research due to its structural versatility and functional potential. Its applications span multiple therapeutic areas, from oncology to neurology, underscoring its importance as a chemical probe and synthetic intermediate. As methodologies for drug discovery continue to evolve towards precision medicine,2,6-dimethoxy-4-Pyridinemethanol is poised to play an integral role in developing innovative treatments that address unmet medical needs.
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